2,2,4-Trichloro-1,1,1-trifluorobutane
Description
Properties
IUPAC Name |
2,2,4-trichloro-1,1,1-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOQTAXLMLIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382178 | |
| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175401-04-4 | |
| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The telomerization proceeds via a radical chain mechanism initiated by copper catalysts. The reaction involves two equivalents of R123 reacting with one equivalent of ethylene, resulting in a four-carbon chain with chlorine and trifluoromethyl substituents:
Copper catalysts (e.g., elemental copper, cuprous halides) generate chlorine radicals, which abstract hydrogen from R123 to form CF₃CCl₂- radicals. These radicals sequentially add to ethylene, followed by termination via combination with another R123-derived radical.
Catalysts and Conditions
Optimal performance is achieved under the following conditions:
Copper catalysts such as cuprous chloride (CuCl) or acetylacetonate copper exhibit high activity, with turnover numbers exceeding 100 cycles. The use of 2,2'-bipyridine or pentamethyldiethylenetriamine as co-catalysts enhances radical stability and selectivity.
Alternative Synthetic Routes
Hydrofluorination of Chlorinated Alkenes
Analogous to CFC-113 synthesis, hydrofluorination of tetrachloroethylene (C₂Cl₄) with HF could yield intermediates. However, this route is less favorable due to the complexity of introducing both chlorine and fluorine atoms at specific positions.
Industrial-Scale Production Considerations
Scalability and Process Design
The telomerization method is inherently scalable, as demonstrated by its compatibility with continuous-flow reactors. Key industrial considerations include:
Economic and Environmental Metrics
| Metric | Telomerization Method | Chlorination Method (Hypothetical) |
|---|---|---|
| Raw Material Cost | Low (R123 is commodity chemical) | Moderate (requires Cl₂ gas) |
| Catalyst Efficiency | High (1–10 mol%) | Low (stoichiometric initiators) |
| Waste Generation | Minimal (closed-loop solvents) | Significant (HCl byproducts) |
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trichloro-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, potentially involving the cleavage of the carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated butanes, while reduction and oxidation reactions can produce less halogenated or more oxidized derivatives, respectively.
Scientific Research Applications
2,2,4-Trichloro-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research into the potential medicinal properties of halogenated compounds may involve this compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2,4-Trichloro-1,1,1-trifluorobutane
- CAS Number : 175401-04-4
- Molecular Formula : C₄H₄Cl₃F₃
- Molecular Weight : 215.43 g/mol
- Density : 1.484 g/cm³
- Boiling Point : 131.2°C at 760 mmHg
- Vapor Pressure : 11.5 mmHg at 25°C
This compound features three chlorine atoms and three fluorine atoms asymmetrically distributed on a butane backbone. Its structural uniqueness lies in the substitution pattern, where the trifluoromethyl group (-CF₃) occupies the terminal position, and chlorine atoms are located at the 2,2,4 positions.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares this compound with structurally related halogenated alkanes, focusing on key physicochemical parameters and applications:
Key Comparative Observations
This compound has a balanced Cl/F ratio, making it less ozone-depleting than CFC-113a but more reactive than mono-chlorinated derivatives like 4-chloro-1,1,1-trifluorobutane .
Thermal Stability and Volatility :
- Higher chlorine content correlates with increased boiling points (e.g., 131.2°C for this compound vs. 45.3°C for CFC-113a) due to stronger intermolecular forces .
- The trifluoromethyl group (-CF₃) enhances thermal stability, making such compounds suitable for high-temperature applications.
Synthetic Utility: Derivatives of 2,4-dichloro-1,1,1-trifluorobutane are synthesized with improved catalytic efficiency, producing fewer byproducts compared to older methods . Asymmetric substitution (e.g., this compound) introduces steric effects that influence reaction pathways in organofluorine chemistry.
Biological Activity
2,2,4-Trichloro-1,1,1-trifluorobutane (also known as HFC-134a or 2,2,4-TCF) is a halogenated hydrocarbon with significant applications in various fields, including refrigeration and as a propellant. This article explores its biological activity, focusing on its interactions at the molecular level, cellular effects, and implications for health and environmental safety.
Chemical Structure and Properties
The compound has the following chemical formula:
It features three chlorine atoms and three fluorine atoms attached to a butane backbone. The presence of these halogens significantly influences its reactivity and biological interactions.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. This interaction can lead to the inhibition or activation of enzymatic activities, affecting metabolic pathways significantly.
- Gene Expression Modulation : Exposure to this compound can alter gene expression related to detoxification processes. It has been observed to influence signaling pathways that regulate cellular metabolism and stress responses.
- Cellular Effects : The compound can disrupt normal cellular functions by interfering with key metabolic enzymes and altering cell signaling pathways. This disruption can lead to changes in cellular proliferation and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Toxicological Studies : Research indicates that higher doses of the compound can lead to hepatotoxicity and neurotoxicity in animal models. These findings highlight the importance of dosage in assessing potential health risks associated with exposure.
- Long-term Exposure Effects : Studies have shown that prolonged exposure can result in cumulative effects on gene expression and enzyme activity. For instance, chronic exposure has been linked to persistent alterations in metabolic functions within liver cells.
- Environmental Impact : Investigations into the environmental persistence of halogenated compounds like this compound reveal potential ecological risks due to bioaccumulation and toxicity to aquatic organisms.
Comparative Analysis of Biological Activity
| Parameter | Effect | Reference |
|---|---|---|
| Enzyme Interaction | Inhibition of cytochrome P450 | , |
| Gene Expression | Altered detoxification pathways | |
| Cellular Toxicity | Hepatotoxicity at high doses | |
| Environmental Persistence | Bioaccumulation potential |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 2,2,4-Trichloro-1,1,1-trifluorobutane with high purity?
- Methodology : Optimize halogenation reactions using fluorinated precursors (e.g., trifluoromethyl ketones or alcohols) and chlorine donors. For example, base-catalyzed reactions (e.g., K₂CO₃) under anhydrous conditions can enhance selectivity for trifluoromethyl and chloro substitutions . Purification via fractional distillation (boiling point ~87°C) is critical to isolate the compound from byproducts like 3-chloro-1,1,1-trifluorobutane .
- Data Analysis : Monitor reaction progress using GC-MS to track intermediates and confirm final purity (>98%) via <sup>19</sup>F NMR (δ -60 to -75 ppm for CF₃ groups) .
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 40–60°C. Use LC-HRMS to identify degradation products (e.g., dechlorinated or hydrolyzed derivatives). Compare with structurally similar compounds like 1,1,1-Trichloro-2,2,2-trifluoroethane, which undergoes hydrolysis to form trifluoroacetic acid .
- Data Interpretation : Note that stability discrepancies may arise from trace impurities (e.g., residual solvents) influencing degradation pathways. Validate results using standardized protocols from environmental chemistry frameworks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
- Methodology : Use computational chemistry (DFT calculations) to model bond dissociation energies (BDEs) for C-Cl and C-F bonds. Compare with experimental EPR data to identify radical intermediates. For example, the C-Cl bond in the β-position (C2) is more labile (BDE ~70 kcal/mol) than terminal C-Cl bonds (C4, BDE ~85 kcal/mol) .
- Case Study : Contrast with 1,2,4-Tribromo-1,1,2-trifluorobutane, where bromine’s higher polarizability accelerates radical chain reactions .
Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation)?
- Methodology : Re-evaluate experimental setups using static or dynamic vapor pressure measurement systems. Cross-validate with group contribution methods (e.g., Joback-Reid) and ab initio calculations (Gaussian09) to resolve inconsistencies. For example, discrepancies in vapor pressure (~10–15 kPa at 25°C) may stem from impurities or calibration errors in manometric methods .
- Data Synthesis : Compare with homologs like HCFC-224 isomers, where trifluoromethyl and chloro substituents significantly lower vapor pressure .
Methodological Resources
| Property | Value/Technique | Reference |
|---|---|---|
| Boiling Point | 87°C (purified via fractional distillation) | |
| <sup>19</sup>F NMR Shift | δ -68.5 ppm (CF₃) | |
| Stability in Air | Degrades slowly (t₁/₂ >30 days at 25°C) | |
| Computational Modeling | DFT (B3LYP/6-311+G(d,p)) for BDEs |
Key Considerations
- Safety : Classified as a hazardous compound (UN/NA codes under DOT HAZMAT). Use fume hoods and PPE due to potential release of HCl/HF vapors during decomposition .
- Environmental Impact : Monitor for bioaccumulation potential using QSAR models, as chlorofluorobutanes may persist in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
